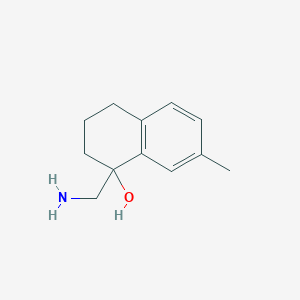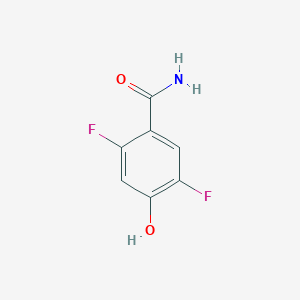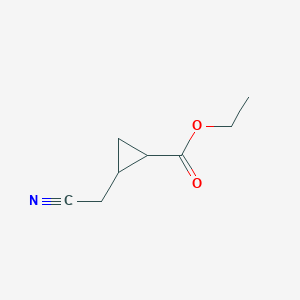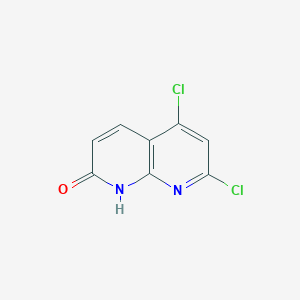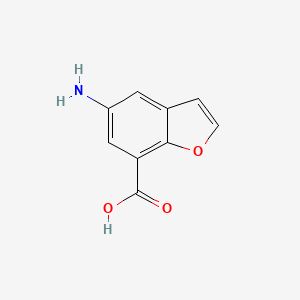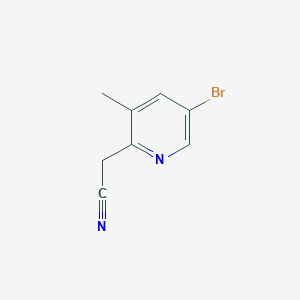
(5-Bromo-3-methylpyridin-2-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-3-methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H7BrN2. It is a colorless to pale yellow solid that is hygroscopic. This compound is widely used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-methylpyridin-2-YL)acetonitrile can be achieved through several methodsThe reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve more efficient and environmentally friendly methods. One such method includes the use of 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including bromination and nitrile formation .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-3-methylpyridin-2-YL)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Coupling Reactions: It can undergo Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases in an organic solvent.
Coupling Reactions: Palladium catalysts are often used in Suzuki cross-coupling reactions, with arylboronic acids as the coupling partners.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
(5-Bromo-3-methylpyridin-2-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Bromo-3-methylpyridin-2-YL)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the bromine and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- N-(5-Bromo-2-methylpyridin-3-yl)acetamide
- 2-(5-Bromopyridin-2-yl)acetonitrile
Uniqueness
(5-Bromo-3-methylpyridin-2-YL)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H7BrN2 |
|---|---|
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
2-(5-bromo-3-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2H2,1H3 |
InChI-Schlüssel |
RTAODJHGANOYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1CC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)



